![molecular formula C12H10N4O2S2 B2389861 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1060353-77-6](/img/structure/B2389861.png)
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazolopyrimidine derivative that has shown promising results in various research studies.
科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing various thiazolo and oxazolo pyrimidines, including compounds structurally similar to "1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea". These compounds are created through reactions involving acylaminopyrimidines or by condensing amidinothiourea with specific ketones, leading to the formation of pyrimidinylureas with potential for further chemical modifications (Hurst, Atcha, & Marshall, 1991).
Antibacterial Applications
Novel heterocyclic compounds containing sulfonamido moieties, synthesized from similar pyrimidinyl precursors, have shown significant antibacterial activity. This research indicates the potential of such compounds, including those similar to "1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea", to act as effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Potential in Plant Biology and Agriculture
Urea derivatives, similar to the compound of interest, have been identified for their cytokinin-like activity, which is crucial for promoting cell division and differentiation in plants. Some of these compounds have shown to enhance adventitious root formation, indicating their potential utility in agricultural practices to improve crop yield and plant health (Ricci & Bertoletti, 2009).
Antioxidant Properties
Research into the antioxidant activity of similar pyrimidin- and thiazolyl-containing compounds has revealed their potential for mitigating oxidative stress. Such compounds have been evaluated for their ability to scavenge free radicals, indicating their utility as antioxidants in various applications, including potentially in medical and cosmetic products (George, Sabitha, Kumar, & Ravi, 2010).
作用機序
Target of Action
The compound, also known as 1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-thiophen-2-ylurea, is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Pharmacokinetics
The compound’s structural features, such as the presence of an active methylene group, suggest it may have high reactivity, which could influence its pharmacokinetic properties .
Result of Action
For instance, certain compounds containing a primary amino substituent on the phenyl group exhibited moderate potencies against P. aeruginosa .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of strong electron-withdrawing groups such as nitro may improve the compound’s effect against Gram-negative bacteria
特性
IUPAC Name |
1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-9(10(17)16-4-6-20-12(16)13-7)15-11(18)14-8-3-2-5-19-8/h2-6H,1H3,(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAJIYEZJKGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

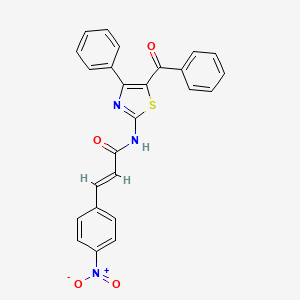
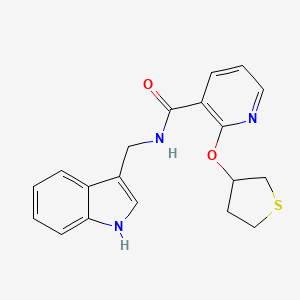
![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)

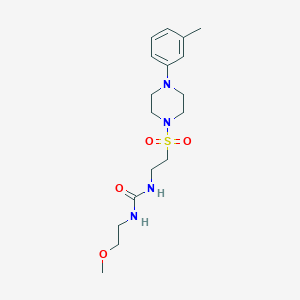
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
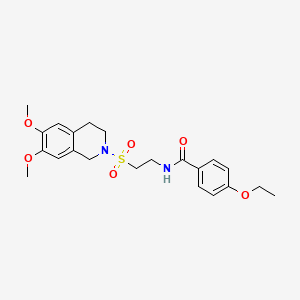
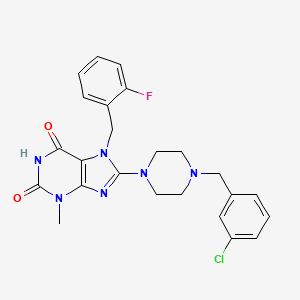
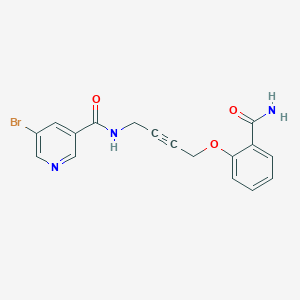
![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)